N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a naphthylacetamide structure
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and naphthalene derivatives, which are then subjected to a series of reactions including alkylation, acylation, and hydrolysis.
Alkylation: The benzo[b]thiophene derivative is alkylated using a suitable alkylating agent to introduce the hydroxypropyl group.
Acylation: The naphthalene derivative undergoes acylation to form the naphthylacetamide structure.
Coupling Reaction: The alkylated benzo[b]thiophene and acylated naphthalene derivatives are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzo[b]thiophene or naphthylacetamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxypropyl group and aromatic rings can facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(phenyl)acetamide
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of its benzo[b]thiophene and naphthylacetamide moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c1-23(26,21-13-18-8-3-5-12-20(18)27-21)15-24-22(25)14-17-10-6-9-16-7-2-4-11-19(16)17/h2-13,26H,14-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOITFVMFYLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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